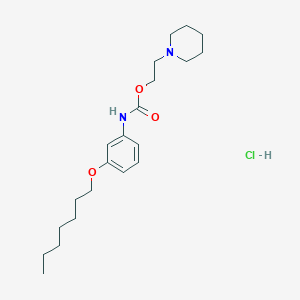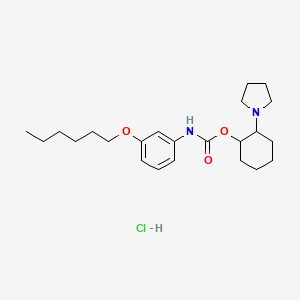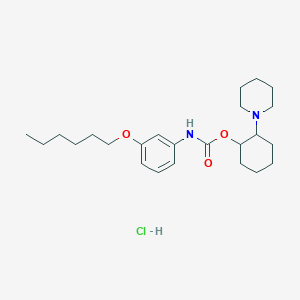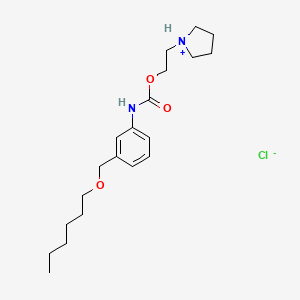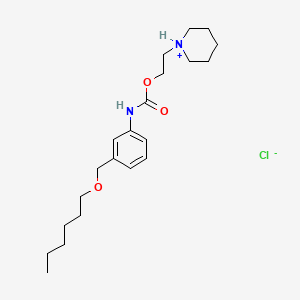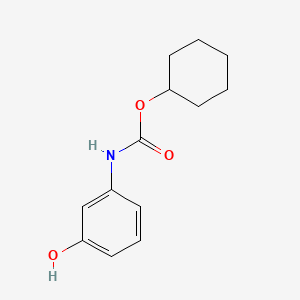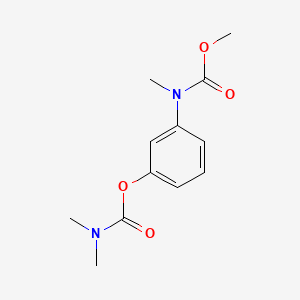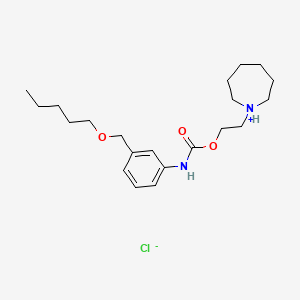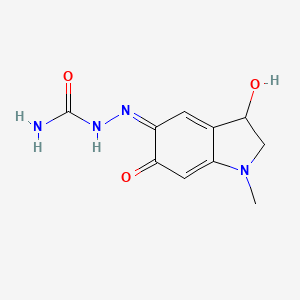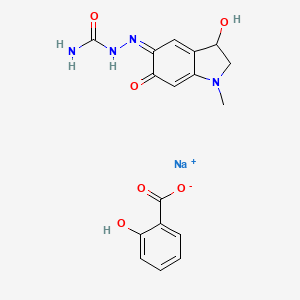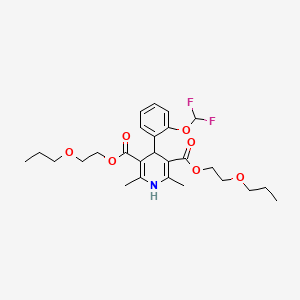
Cerebrocrast
Descripción general
Descripción
Cerebrocrast, also known as IOS-11212, is a calcium channel antagonist potentially for the treatment of cerebral vasospasm and cognition disorder. As Cerebrocrast decreased glucose levels in normal and streptozotocin (STZ)-induced diabetic rats, it also promoted glucose uptake by the brain, intensified insulin action and formation de novo of insulin receptors. Cerebrocrast did not alter current kinetics in either investigated channel, and the inhibition of calcium current was partly reversible or irreversible. As Cerebrocrast inhibited L- and T-type calcium channels, it can prevent vasoconstriction of kidney arterioles and aldosterone secretion that have significant roles in the development of hypertension and diabetic nephropathy.
Aplicaciones Científicas De Investigación
Enhancing Cerebral Blood Flow and EEG Normalization
- Effect in Brain Ischemia : Cerebrocrast, a 1,4-dihydropyridine derivative, has been shown to accelerate blood delivery to the brain and normalize the electroencephalogram (EEG) spectrum and total power during brain ischemia in rats. This effect helps in leveling manifestations of interhemispheric asymmetry in both the EEG and cerebral blood flow (Plotnikov, Vaizova, & Suslov, 2006).
Anti-Inflammatory Effects
- Impact on Rat Paw Edema and THP-1 Cells : Cerebrocrast has demonstrated anti-inflammatory properties in a rat paw edema model and on human monocytic THP-1 cells. In the rat model, it prevented inflammation with maximal activity observed in the 0.1-0.25 mg/kg range. In vitro, it inhibited secretion of interleukin-1 beta, interleukin-6, and neurotoxic products by THP-1 cells, suggesting potential usefulness in treating inflammatory disorders and neurodegenerative diseases where microglial activation plays a key role (Klegeris et al., 2002).
Antiedematous Activity in Cerebral Ischemia
- Effect on Brain Tissue Edema and Microvascularization : In Wistar rats, cerebrocrast limited the development of brain tissue edema and improved microvascular status by reducing nonfunctioning capillaries and increasing the number of larger diameter capillaries. This showcases its antioxidative effects in cerebral ischemia (Plotnikov, Vaizova, & Plotnikova, 1995).
Interaction with Calcium Channels
- Blocking Calcium Currents : Cerebrocrast has been found to inhibit current flux through L-type (CaV1.2b) and T-type (CaV3.1) calcium channels. Its interaction with these channels differs from other dihydropyridines, indicating its unique neuroprotective and potential antidiabetic properties (Drı́geľová et al., 2009).
Effects on Erythrocyte Function
- Improving Erythrocyte Deformability and Oxygen Affinity : Cerebrocrast prevented erythrocyte deformability disturbances during cerebral ischemia in rats. It also reduced erythrocyte aggregation, strengthened erythrocytic aggregates, and enhanced hemoglobin's affinity for oxygen, linked with increases in erythrocytic 2,3-diphosphoglycerate levels (Plotnikova, Firsov, & Saratikov, 1993).
Stroke-Protecting Agents in Ischemic Stroke Model
- Protection Against Endothelin-1-Induced Ischemic Stroke : In a rat model, cerebrocrast normalized neurological disturbances induced by endothelin-1, improved muscle tone, reduced degenerated cortical cells, and diminished infarction size. This indicates its potential for designing novel stroke-protecting agents to prevent severe post-stroke neurological consequences (Rumaks et al., 2012).
Propiedades
Número CAS |
118790-71-9 |
|---|---|
Nombre del producto |
Cerebrocrast |
Fórmula molecular |
C26H35F2NO7 |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3 |
Clave InChI |
ASCWBYZMMHUZMQ-UHFFFAOYSA-N |
SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |
SMILES canónico |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |
Apariencia |
Solid powder |
Otros números CAS |
118790-71-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine cerebrocrast IOS 11212 IOS-1.1212 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



